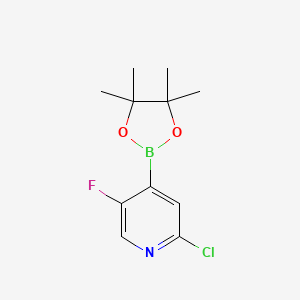

2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester

Descripción general

Descripción

2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds . This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring substituted with chlorine and fluorine atoms.

Métodos De Preparación

The synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester typically involves the borylation of halopyridines. One common method is the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the formation of the boronic ester.

Análisis De Reacciones Químicas

2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of a strong acid.

Aplicaciones Científicas De Investigación

2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of biologically active molecules.

Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halopyridine, forming a palladium-halide complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a palladium-organic complex.

Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester can be compared with other similar compounds, such as:

2-Fluoropyridine-5-boronic acid pinacol ester: This compound lacks the chlorine substituent and has slightly different reactivity and applications.

2-Chloro-4-fluoropyridine-5-boronic acid pinacol ester: This compound has the chlorine and fluorine substituents in different positions, which can affect its reactivity and the types of reactions it undergoes.

Actividad Biológica

2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (CAS No. 1256360-62-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a building block in the synthesis of various pharmaceutical agents, particularly those targeting specific receptors and enzymes involved in neurological and cancer-related pathways.

- Molecular Formula : C₁₁H₁₄BClFNO₂

- Molecular Weight : 241.59 g/mol

- Purity : ≥ 98%

- Storage Conditions : Room temperature

The biological activity of this compound is linked to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, influencing enzymatic activity and receptor binding.

Key Interactions:

- Targeting Kinases : Boronic acids are known to inhibit certain kinases by mimicking the natural substrates, thus interfering with signaling pathways critical for cell proliferation and survival.

- Receptor Binding : The compound may also exhibit affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Anticancer Properties :

- The compound has been evaluated for its potential anticancer effects, particularly in targeting tumor growth through kinase inhibition.

- In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a cytotoxic effect mediated through kinase pathways.

-

Neurological Effects :

- Research indicates that derivatives of pyridine boronic acids can modulate nAChR activity, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other cognitive disorders .

- Specifically, studies have shown that certain analogs can act as antagonists at nAChRs, affecting pain perception and addiction pathways .

Study 1: Anticancer Activity

In a study assessing the inhibitory effects on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The results indicated:

- IC₅₀ Value : 12 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis via caspases |

| A549 | 15 | Cell cycle arrest |

Study 2: Neurological Impact

Another investigation focused on the interaction with nAChRs revealed:

- Binding Affinity : High affinity for α4β2-nAChRs with a Ki value of approximately 0.053 nM.

- Behavioral Effects : In vivo tests showed reduced nicotine-induced behaviors in rodent models, indicating potential use in smoking cessation therapies.

| Receptor Type | Binding Affinity (Ki) | Effect on Nicotine Behavior |

|---|---|---|

| α4β2-nAChR | 0.053 nM | Reduced self-administration |

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURVOLBPNVYEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682395 | |

| Record name | 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-62-9 | |

| Record name | Pyridine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.